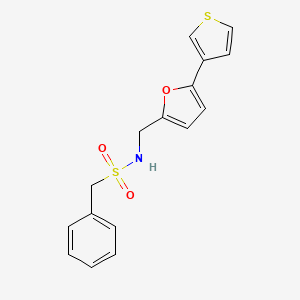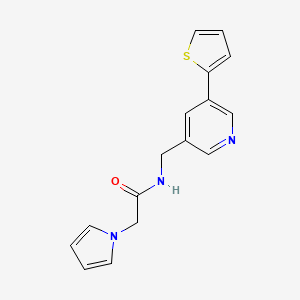![molecular formula C23H14F3NO2 B2912211 2-[C-phenyl-N-[3-(trifluoromethyl)phenyl]carbonimidoyl]indene-1,3-dione CAS No. 1024707-44-5](/img/structure/B2912211.png)
2-[C-phenyl-N-[3-(trifluoromethyl)phenyl]carbonimidoyl]indene-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[C-phenyl-N-[3-(trifluoromethyl)phenyl]carbonimidoyl]indene-1,3-dione, commonly referred to as CPT-11, is a novel organophosphorus compound with potential applications in scientific research. CPT-11 has been studied extensively due to its ability to inhibit the enzyme topoisomerase I, which is involved in a variety of cellular processes including DNA replication, transcription, and repair. CPT-11 has been used in lab experiments to study the effects of topoisomerase I inhibition on cell growth and development.
Aplicaciones Científicas De Investigación
CPT-11 has been used in a variety of scientific research applications. It has been used to study the effects of topoisomerase I inhibition on cell growth and development. It has also been used to study the effects of topoisomerase I inhibition on gene expression and DNA damage. Additionally, CPT-11 has been used to study the effects of topoisomerase I inhibition on apoptosis and cell death.
Mecanismo De Acción
CPT-11 works by inhibiting the enzyme topoisomerase I. Topoisomerase I is an enzyme that is involved in a variety of cellular processes including DNA replication, transcription, and repair. CPT-11 binds to the active site of topoisomerase I and prevents it from functioning properly. This inhibition of topoisomerase I leads to cell death and apoptosis.
Biochemical and Physiological Effects
CPT-11 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the enzyme topoisomerase I, which leads to cell death and apoptosis. Additionally, CPT-11 has been shown to inhibit the activity of the enzyme DNA polymerase, which is involved in DNA replication and repair. CPT-11 has also been shown to inhibit the activity of the enzyme RNA polymerase, which is involved in transcription.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPT-11 has a number of advantages and limitations for use in lab experiments. One of the advantages of using CPT-11 is that it is a relatively inexpensive compound and is readily available. Additionally, CPT-11 is easy to use and has a relatively low toxicity. One of the limitations of using CPT-11 is that it can be difficult to control the concentration of the compound in the experiment. Additionally, CPT-11 can be toxic at high concentrations and can cause cell death and apoptosis.
Direcciones Futuras
There are a number of potential future directions for the use of CPT-11 in scientific research. One potential direction is to explore the use of CPT-11 in cancer research. CPT-11 could be used to study the effects of topoisomerase I inhibition on cell growth and development in cancer cells. Additionally, CPT-11 could be used to study the effects of topoisomerase I inhibition on gene expression and DNA damage in cancer cells. Another potential direction is to explore the use of CPT-11 in drug development. CPT-11 could be used to study the effects of topoisomerase I inhibition on drug metabolism and drug efficacy. Additionally, CPT-11 could be used to study the effects of topoisomerase I inhibition on drug-drug interactions. Finally, CPT-11 could be used to study the effects of topoisomerase I inhibition on drug resistance in bacteria and viruses.
Métodos De Síntesis
CPT-11 is synthesized through a two-step reaction. The first step involves the reaction of 3-(trifluoromethyl)phenyl isocyanate with 2-chlorophenylhydrazine hydrochloride in the presence of a base such as potassium carbonate. This reaction produces a hydrazone intermediate, which is then reacted with 1,3-dione in the presence of a base such as sodium hydroxide. This reaction produces CPT-11 as the final product.
Propiedades
IUPAC Name |
2-[C-phenyl-N-[3-(trifluoromethyl)phenyl]carbonimidoyl]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F3NO2/c24-23(25,26)15-9-6-10-16(13-15)27-20(14-7-2-1-3-8-14)19-21(28)17-11-4-5-12-18(17)22(19)29/h1-13,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDCPHJNRBEJQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC(=C2)C(F)(F)F)C3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(benzo[d]oxazol-2-ylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2912130.png)
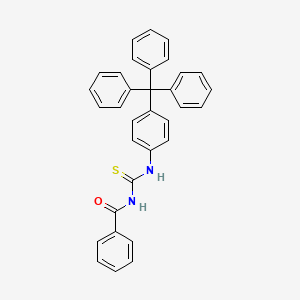
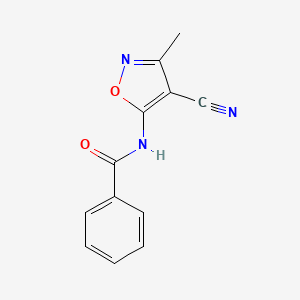

![5-{[(3-Bromophenyl)sulfanyl]methyl}-1,3-dioxane](/img/structure/B2912140.png)
![2-(2,4-Dichlorophenoxy)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2912141.png)
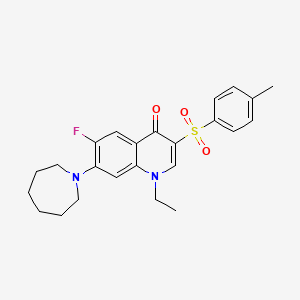
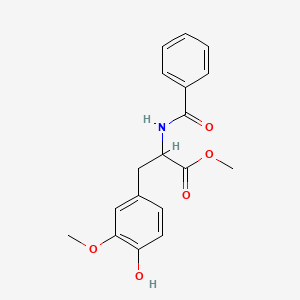
![[2-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2912147.png)

![Octahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B2912149.png)
